2,2,4-三甲基-1,2-二氢喹啉-6-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

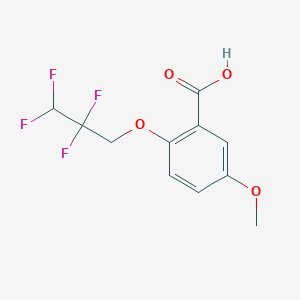

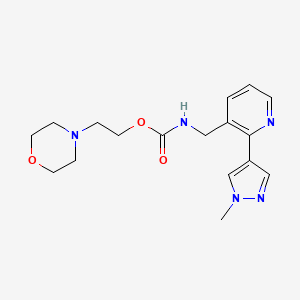

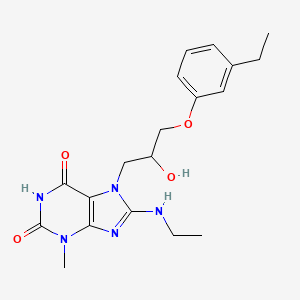

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .

Molecular Structure Analysis

The molecular structure of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.科学研究应用

抗菌活性

研究表明合成了1,2-二氢喹啉衍生物,其中包括2,2,4-三甲基-1,2-二氢喹啉-6-基乙酸酯,显示出对革兰氏阳性和阴性细菌均有良好的抗菌活性。合成过程涉及光谱数据和元素分析以表征这些化合物,表明它们在开发新的抗菌剂方面具有潜力(Sri et al., 2014)。

抗锥虫活性

该化合物已被评估其对锥虫布鲁氏亚种的抗锥虫活性,显示出显著的体外功效。该化合物的衍生物已经表现出纳摩尔级别的IC50值和高选择性指数,表明它们作为锥虫杀灭剂的潜力。一项研究特别强调了一种衍生物延长布鲁氏锥虫感染小鼠寿命的能力,暗示其在治疗非洲人类锥虫病中的潜在应用(Fotie et al., 2010)。

催化合成

该化合物已被用于通过催化反应合成1,2-二氢喹啉衍生物。一项研究描述了一种温和高效的过程,使用三氟化钇(III)作为催化剂在离子液体中合成2,2,4-三甲基-1,2-二氢喹啉,突出了这种方法的环保性质,因为催化剂的回收和再利用非常容易(Li et al., 2006)。

环境影响和材料科学

有趣的是,这种化合物被确定为导致存放在博物馆中的史前石器文物出现蓝色变色的原因,归因于其从储存材料中使用的橡胶稳定剂的降解。这一发现突显了该化合物对文化遗产材料的意想不到的相互作用和影响,为材料科学和保护面临的挑战提供了独特的见解(Tapparo et al., 2011)。

未来方向

The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .

作用机制

Target of Action

It’s known that dihydroquinolines and their derivatives, which include this compound, have a wide array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects .

Mode of Action

It’s known that dihydroquinolines and their derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Biochemical Pathways

Given its pharmacological properties, it can be inferred that it may interact with various biochemical pathways related to inflammation, diabetes, malaria, and bacterial infections .

Result of Action

Given its pharmacological properties, it can be inferred that it may have a protective effect against various conditions such as bacterial infections, diabetes, malaria, and inflammation .

属性

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJYLYRJOHRGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)

![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)